molecular formula C11H13ClO3 B8731052 5-(2-Chlorophenoxy)pentanoic acid CAS No. 7170-47-0

5-(2-Chlorophenoxy)pentanoic acid

Cat. No.: B8731052
CAS No.: 7170-47-0
M. Wt: 228.67 g/mol
InChI Key: XNQKVNHPPPVIIK-UHFFFAOYSA-N
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Description

5-(2-Chlorophenoxy)pentanoic acid is a chlorinated aromatic carboxylic acid derivative. The compound consists of a pentanoic acid backbone with a 2-chlorophenoxy substituent. Its molecular formula is C₁₁H₁₃ClO₃, with an estimated molar mass of 228.68 g/mol.

Properties

CAS No.

7170-47-0

Molecular Formula

C11H13ClO3

Molecular Weight

228.67 g/mol

IUPAC Name

5-(2-chlorophenoxy)pentanoic acid

InChI

InChI=1S/C11H13ClO3/c12-9-5-1-2-6-10(9)15-8-4-3-7-11(13)14/h1-2,5-6H,3-4,7-8H2,(H,13,14)

InChI Key

XNQKVNHPPPVIIK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OCCCCC(=O)O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers of Chlorophenoxypentanoic Acid

Key differences among positional isomers arise from chlorine substitution patterns (Table 1):

Compound CAS Number Molecular Formula Molar Mass (g/mol) Substituent Position Key Properties/Applications
5-(2-Chlorophenoxy)pentanoic acid Not explicitly listed C₁₁H₁₃ClO₃ 228.68 (estimated) Ortho (2-) Potential steric hindrance due to proximity of Cl to oxygen; reactivity may differ from isomers.
5-(3-Chlorophenoxy)pentanoic acid 7170-52-7 C₁₁H₁₃ClO₃ 228.68 Meta (3-) Used in synthetic routes; commercial availability noted .
5-(4-Chlorophenoxy)pentanoic acid 110732-06-4 C₁₁H₁₃ClO₃ 228.68 Para (4-) Studied for chemical stability; suppliers list it as a fine chemical .

Key Observations :

  • Steric Effects : The ortho isomer (2-chloro) may exhibit reduced reactivity in esterification or nucleophilic substitution due to steric hindrance between the chlorine and oxygen atoms.

Functional Group Variants

Sulfanyl vs. Phenoxy Substituents

This substitution alters chemical behavior:

  • Stability : Thioether linkages are less stable under oxidative conditions compared to ethers, impacting storage and handling requirements.
Hydroxyl and Methoxy Derivatives
  • 5-(2-Hydroxy-3-methoxyphenyl)pentanoic acid (CID 4092288, C₁₂H₁₆O₄): The hydroxyl and methoxy groups enhance hydrogen bonding capacity, increasing solubility in polar solvents .
  • 5-(2,3-Dimethoxyphenyl)pentanoic acid (CAS 54130-93-7): Methoxy groups donate electron density, stabilizing the aromatic ring and altering acidity compared to chlorinated analogs .

Stability and Reactivity

  • Incompatibilities: Strong oxidizers may degrade chlorophenoxypentanoic acids, releasing hazardous decomposition products like CO, CO₂, or chlorinated phenols .

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